molecular formula C10H11NO4 B11891501 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Cat. No.: B11891501
M. Wt: 209.20 g/mol
InChI Key: KYGPDYUTAFVEME-UHFFFAOYSA-N
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Description

Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure can mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopenta[b]pyrrole-5,2’-indene]
  • Spiro[cyclopentane-1,2’-inden]-2-ene-5,5-dicarbonitriles

Uniqueness

Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, as mentioned above.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

spiro[1,3-dihydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)11-5-7-3-10(4-8(7)6-11)14-1-2-15-10/h3-4H,1-2,5-6H2,(H,12,13)

InChI Key

KYGPDYUTAFVEME-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C3CN(CC3=C2)C(=O)O

Origin of Product

United States

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